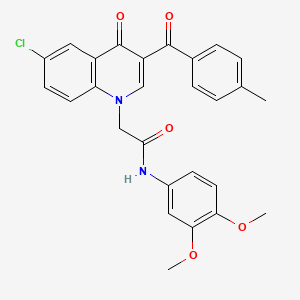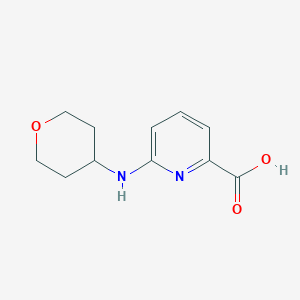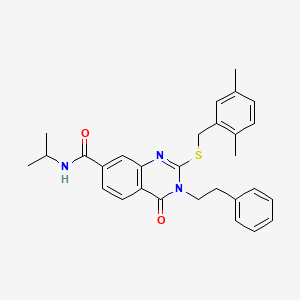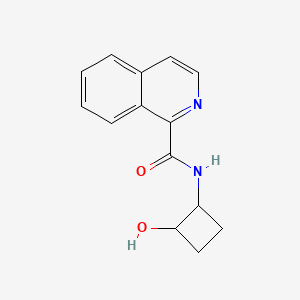
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity against broadleaf and monocotyledonous weeds. This research indicates the potential of this chemical structure in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014). Further studies have confirmed the significant herbicidal activity of these compounds, suggesting their use as a lead structure for novel herbicide development (Wang et al., 2015).
Antimicrobial and Antifungal Activities
Research on new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones demonstrated their efficacy in antibacterial and antifungal applications. The synthesized compounds showed activity against various pathogens, indicating their potential as antimicrobial agents (Gupta et al., 2008).
Organic Synthesis and Chemical Characterization
Studies have explored the synthesis and characterization of novel compounds containing the 1,2,4-oxadiazole ring, revealing the versatility of these structures in organic chemistry. These compounds have shown promising bioactive properties, including antitumor activities (Maftei et al., 2013). Another study focused on the synthesis and spectral characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their potential as chemotherapeutic agents (Deady et al., 2003).
Green Chemistry and Sustainable Synthesis
Research on the L-proline-catalysed synthesis of heterocyclic ortho-quinones emphasizes the importance of green chemistry principles in the synthesis of complex molecules. This "on water" protocol offers environmental advantages such as short reaction times and the absence of toxic solvents (Rajesh et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione, followed by reduction of the nitro group to an amino group, and then coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethylbenzoic acid", "2-nitrobenzaldehyde", "urea", "ethyl acetoacetate", "4-bromoethylamine", "sodium hydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-nitrobenzaldehyde: 4-ethylbenzoic acid is reacted with 2-nitrobenzaldehyde in the presence of acetic acid and hydrochloric acid to form 4-ethyl-2-nitrobenzaldehyde.", "b. Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione: 4-ethyl-2-nitrobenzaldehyde is reacted with urea and ethyl acetoacetate in the presence of sodium hydroxide to form 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of nitro group to amino group", "3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione is reduced to 3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride in ethanol.", "Step 3: Coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione is coupled with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium hydride in dichloromethane to form the final product '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione'." ] } | |
CAS-Nummer |
1359433-95-6 |
Molekularformel |
C27H24N4O3 |
Molekulargewicht |
452.514 |
IUPAC-Name |
3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3 |
InChI-Schlüssel |
KYOMMBWLBMUCHZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2574286.png)


![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)



![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)